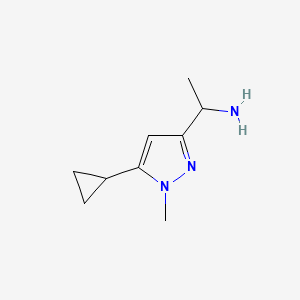

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine

Description

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine is a pyrazole-derived amine featuring a cyclopropyl substituent at the 5-position of the pyrazole ring, a methyl group at the 1-position, and an ethanamine side chain at the 3-position. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol. The cyclopropyl group confers unique steric and electronic properties, distinguishing it from analogs with bulkier aromatic substituents (e.g., phenyl) .

Properties

IUPAC Name |

1-(5-cyclopropyl-1-methylpyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-6(10)8-5-9(7-3-4-7)12(2)11-8/h5-7H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIMPUYVBQQBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C(=C1)C2CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with ethylamine in the presence of a suitable catalyst can yield the desired product. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures high yield and purity of the product. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophiles such as halides, amines, or thiols can react with the ethanamine group in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Heterocycle Variations : Pyrazines (e.g., (5-ethoxypyrazin-2-yl)methanamine) are more electron-deficient than pyrazoles, altering their binding affinities in receptor-ligand systems .

- Solubility : Ethoxy and oxadiazole substituents enhance aqueous solubility, whereas cyclopropyl and phenyl groups increase lipophilicity .

Pharmacological and Functional Insights

- Bioisosteric Potential: The oxadiazole and triazole analogs highlight the role of heterocycle replacement in optimizing pharmacokinetic profiles .

Challenges and Opportunities

- Synthetic Complexity : Introducing cyclopropyl groups requires specialized reagents (e.g., carbene precursors) or high-pressure conditions, increasing synthetic difficulty compared to phenyl-substituted analogs .

- Structure-Activity Relationships (SAR) : Substitution at the pyrazole 5-position (cyclopropyl vs. ethoxy) dramatically alters electronic properties, necessitating empirical optimization for target engagement .

Biological Activity

1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula for 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine is , with a molecular weight of 165.24 g/mol. The compound features a cyclopropyl group at position 5 and a methyl group at position 1 of the pyrazole ring, with an ethanamine substituent at position 3. This unique structure contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common method includes the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with ethylamine in the presence of a suitable catalyst under controlled conditions, generally at elevated temperatures (80-100°C) in solvents like ethanol or methanol .

The biological activity of 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine is primarily linked to its interactions with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzyme activities, potentially leading to therapeutic effects in conditions like cancer and neurodegenerative diseases .

- Receptor Modulation : The structural characteristics indicate that it could interact with neurotransmitter receptors, offering possibilities for neuropharmacological applications .

Case Studies

Case Study 1: Anticancer Potential

A study on similar pyrazole derivatives demonstrated significant anticancer properties through the inhibition of specific kinases involved in tumor growth. This suggests that 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine may exhibit similar effects, warranting further investigation into its anticancer potential .

Case Study 2: Neuroprotective Effects

Another research effort highlighted the neuroprotective effects of pyrazole compounds in models of neurodegeneration. The mechanisms involved receptor modulation and antioxidant activity, which could also be relevant for the cyclopropyl-substituted pyrazole derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.